molecular formula C14H11ClO B1593474 4-Acetyl-4'-chlorobiphenyl CAS No. 5002-07-3

4-Acetyl-4'-chlorobiphenyl

Cat. No.: B1593474
CAS No.: 5002-07-3
M. Wt: 230.69 g/mol
InChI Key: NPGUSEJJJVVVME-UHFFFAOYSA-N
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Description

4-Acetyl-4’-chlorobiphenyl is an organic compound with the molecular formula C14H11ClO It is a derivative of biphenyl, where one of the phenyl rings is substituted with an acetyl group at the para position and the other phenyl ring is substituted with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-4’-chlorobiphenyl can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the Ullmann reaction, where 4-chlorobiphenyl is coupled with acetyl chloride in the presence of a copper catalyst. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of 4-Acetyl-4’-chlorobiphenyl often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-4’-chlorobiphenyl undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-Carboxy-4’-chlorobiphenyl.

    Reduction: 4-(1-Hydroxyethyl)-4’-chlorobiphenyl.

    Substitution: 4-Acetyl-4’-methoxybiphenyl.

Scientific Research Applications

4-Acetyl-4’-chlorobiphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-4’-chlorobiphenyl involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The chlorine atom can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylbiphenyl: Lacks the chlorine atom, resulting in different reactivity and properties.

    4-Chlorobiphenyl: Lacks the acetyl group, affecting its chemical behavior and applications.

    4-Acetyl-4’-bromobiphenyl: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

Uniqueness

4-Acetyl-4’-chlorobiphenyl is unique due to the presence of both an acetyl group and a chlorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGUSEJJJVVVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343830
Record name 4-acetyl-4'-chlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-07-3
Record name 4-acetyl-4'-chlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled, stirred suspension containing 154 gms. of anhydrous aluminum chloride, 800 ml. of carbon tetrachloride and 200 gms of p-chlorobiphenyl add (dropwise) 91 gms of acetyl chloride. When the reaction temperature of the mixture reaches 10° C., add 60 ml of methylene chloride and allow the reaction mixture to slowly reach room temperature. Stir the mixture overnight. Pour the resulting mixture into 1 liter of crushed ice and water containing 100 ml. of conc. hydrochloric acid. Separate the organic phase, dry over anhydrous sulfate, filter, concentrate, and triturate the solid residue with 600 ml. of hexane to yield 1-(4'chloro[1,1']biphenyl-4-yl) ethanone, m.p. 100°-101° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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